![molecular formula C9H12N4S B12820391 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Acylation and Cyclization: The initial step involves the acylation of a suitable precursor, followed by cyclization to form the thieno[2,3-d]pyrimidine core.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at a specific position.
Hydrazine Reaction: The chlorinated intermediate undergoes a reaction with hydrazine to introduce the hydrazinyl group.
Isopropylation: Finally, the isopropyl group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction can produce amines.
Scientific Research Applications
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazone Functionalized Pyrido[2,3-d]pyrimidine: Known for its antifungal activity.
1,2,4-Triazole Fused Pyrido[2,3-d]pyrimidine: Studied for its potential as an antifungal agent.
Pyrazolo[3,4-d]pyrimidine: Used in the design of pharmaceutical compounds with various medicinal applications.
Uniqueness
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its hydrazinyl and isopropyl groups contribute to its reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
(6-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H12N4S/c1-5(2)7-3-6-8(13-10)11-4-12-9(6)14-7/h3-5H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
QTZJLJDUBYWQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


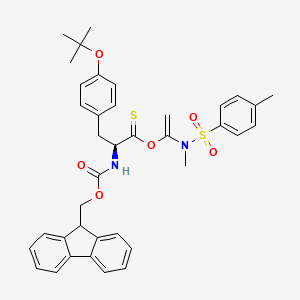

![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
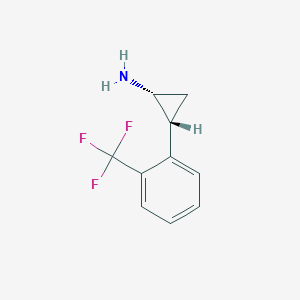
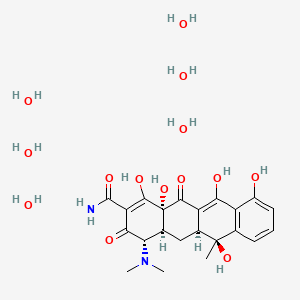

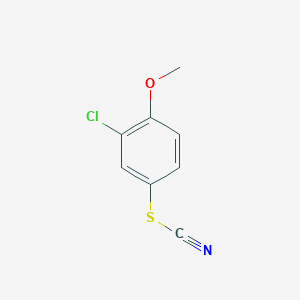
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12820349.png)
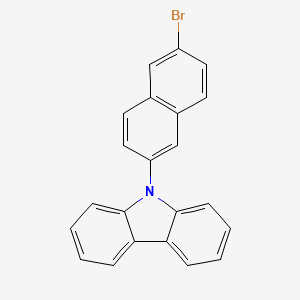
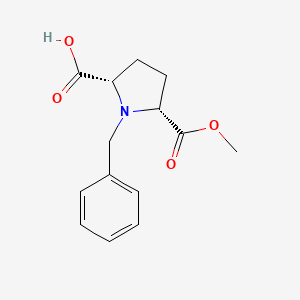
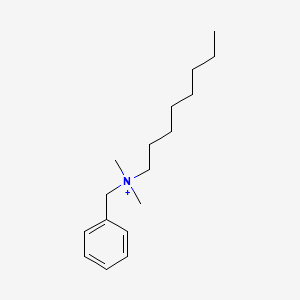
![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)

